6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid
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Description
The compound “6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are often used in medicinal chemistry due to their wide range of biological activities .
Scientific Research Applications
Chemical Analysis and Detection :
- In a study by Karbiwnyk et al. (2007), methods were developed for determining quinolone residues like oxolinic acid in shrimp using liquid chromatography with fluorescence detection and residue confirmation by mass spectrometry.
Structure-Activity Relationships in Antibacterial Agents :
- Koga et al. (1980) researched the antibacterial activity of quinolones, including oxolinic acid, and discussed their structure-activity relationships in a study found here.
Coordination Chemistry and Catalysis :
- Zhu, Pang, and Parkin (2008) studied new modes for the coordination of aromatic heterocyclic nitrogen compounds, including quinazoline, to molybdenum in their catalytic applications, as detailed in this study.
Fluorescence and Labeling Applications :
- Singh and Singh (2007) synthesized novel fluorophores related to quinazoline for use in labeling oligodeoxyribonucleotides, enhancing fluorescence and hybridization affinity. More about this can be read here.
Physicochemical and Biological Properties :
- Sobarzo-Sánchez et al. (2012) investigated the physicochemical and biological properties of isoquinoline alkaloids, including modifications with oxazole-oxazinone, highlighting their potential in various biological applications. The details can be found in this paper.
Synthesis and Antiviral Activities :
- Selvam, Murugesh, and Chandramohan (2010) synthesized quinazolinone derivatives and evaluated their antiviral activity against various viruses, as detailed in this study.
Synthesis and Anticonvulsant Activities :
- Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized and evaluated the anticonvulsant activities of 2-thioxoquinazolin-4(3H)-one derivatives, as found in this research.
properties
IUPAC Name |
6-(4-oxoquinazolin-3-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)8-2-1-5-9-16-10-15-12-7-4-3-6-11(12)14(16)19/h3-4,6-7,10H,1-2,5,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWYDYWBVOVLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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